molecular formula C13H12N2O B11888129 4-Methyl-2-(quinolin-2-yl)-4,5-dihydrooxazole

4-Methyl-2-(quinolin-2-yl)-4,5-dihydrooxazole

Cat. No.: B11888129
M. Wt: 212.25 g/mol
InChI Key: YAENRFJGHCTCGY-UHFFFAOYSA-N
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Description

4-Methyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that features a quinoline moiety fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(quinolin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with glyoxal in the presence of an acid catalyst to form the quinoline ring, followed by cyclization with an appropriate oxazole precursor . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(quinolin-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydrooxazole derivatives.

    Substitution: Halogenated quinoline derivatives.

Comparison with Similar Compounds

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

4-methyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C13H12N2O/c1-9-8-16-13(14-9)12-7-6-10-4-2-3-5-11(10)15-12/h2-7,9H,8H2,1H3

InChI Key

YAENRFJGHCTCGY-UHFFFAOYSA-N

Canonical SMILES

CC1COC(=N1)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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